molecular formula C23H22N2O6 B10987757 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B10987757
M. Wt: 422.4 g/mol
InChI Key: LXBADDZNGPZTBE-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of benzodioxepin and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxepin moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and pyridazinone moieties may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of benzodioxepin and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H22N2O6/c1-28-19-7-4-15(12-21(19)29-2)17-6-9-23(27)25(24-17)14-18(26)16-5-8-20-22(13-16)31-11-3-10-30-20/h4-9,12-13H,3,10-11,14H2,1-2H3

InChI Key

LXBADDZNGPZTBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCCO4)OC

Origin of Product

United States

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